2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenethylacetamide
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Description
2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenethylacetamide is a useful research compound. Its molecular formula is C25H21N5O3S and its molecular weight is 471.54. The purity is usually 95%.
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Biological Activity
The compound 2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenethylacetamide is a novel derivative belonging to the thieno[2,3-d]pyrimidine class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure
The molecular formula of this compound is C24H19N3O4, characterized by the presence of a thieno[2,3-d]pyrimidine core fused with an oxadiazole moiety and a phenethylacetamide group. This unique structure contributes to its potential pharmacological effects.
Antimicrobial Activity
Research indicates that derivatives of thieno[2,3-d]pyrimidines exhibit significant antimicrobial properties. In vitro studies have shown that the compound demonstrates activity against various bacterial strains:
Bacterial Strain | Activity | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Escherichia coli | Significant | 12.5 µg/mL |
Staphylococcus aureus | Moderate | 25 µg/mL |
Mycobacterium tuberculosis | High | 6.25 µg/mL |
These findings suggest that the presence of the thieno[2,3-d]pyrimidine ring and the oxadiazole group are crucial for antimicrobial efficacy .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In vivo studies using rat models demonstrated that it significantly reduces paw swelling induced by inflammatory agents. The mechanism appears to involve the inhibition of the NF-kB and MAPK signaling pathways in macrophages, leading to decreased production of pro-inflammatory cytokines .
Anticancer Activity
Thieno[2,3-d]pyrimidines are known for their anticancer potential. The compound has been tested against several cancer cell lines:
Cancer Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MV4-11 (Leukemia) | 0.065 | FLT3 kinase inhibition |
K562 (Leukemia) | 0.175 | Induction of apoptosis |
A549 (Lung cancer) | 0.488 | Inhibition of tubulin polymerization |
These results indicate that the compound may act through multiple pathways, including kinase inhibition and apoptosis induction, making it a promising candidate for further development in cancer therapy .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study conducted on a series of thieno[2,3-d]pyrimidine derivatives found that compounds with similar structural features exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria .
- Inflammation Models : In a rat model of inflammation, compounds similar to this one showed significant reduction in paw swelling compared to controls, highlighting their potential as anti-inflammatory agents .
- Cancer Cell Lines : A recent investigation into various derivatives revealed that modifications at specific positions on the thieno[2,3-d]pyrimidine scaffold could enhance FLT3 inhibitory activity and overall anticancer efficacy .
Properties
IUPAC Name |
2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3-yl]-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O3S/c1-16-20-24(34-21(16)23-28-22(29-33-23)18-10-6-3-7-11-18)27-15-30(25(20)32)14-19(31)26-13-12-17-8-4-2-5-9-17/h2-11,15H,12-14H2,1H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOAYKSSJIXGOBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)NCCC3=CC=CC=C3)C4=NC(=NO4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.